BenchChemオンラインストアへようこそ!

Caspase-5-derived FSP (67-75)

Cancer Immunotherapy Neoantigen T-cell Assay

Select this specific 9-mer frameshift peptide (FLIIWQNTM) to ensure experimental validity in cancer immunology. Generated by a (-1) deletion in the CASP5 (A)10 microsatellite, it is a hallmark neoantigen in MSI-H colorectal, gastric, and endometrial cancers. Its exact sequence is non-interchangeable for MHC binding and T-cell recognition. Supplied at ≥95% purity (lyophilized), it is validated for multi-epitope vaccine design, pMHC tetramer generation, and CTL priming from HLA-A*0201 donor PBMCs. Using an impure or alternate sequence invalidates immunogenicity data.

Molecular Formula
Molecular Weight
Cat. No. B1575327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-5-derived FSP (67-75)
SynonymsCaspase-5-derived FSP (67-75)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Caspase-5-derived FSP (67-75): Sequence, Origin, and Research-Grade Peptide Specifications


Caspase-5-derived FSP (67-75), with the amino acid sequence FLIIWQNTM, is a 9-amino acid frameshift peptide (FSP) generated by a (-1) deletion mutation in the (A)10 microsatellite of the CASP5 gene in DNA mismatch repair (MMR)-deficient cancer cells [1]. This mutation is a hallmark of high-level microsatellite instability (MSI-H), which occurs in approximately 15% of sporadic colorectal cancers, 28% of endometrial cancers, and 62% of gastric cancers with the mutator phenotype [2]. The peptide is recognized as a neoantigen and is specifically restricted by the HLA-A*0201 major histocompatibility complex (MHC) class I molecule, making it a relevant tool in cancer immunology research [1]. As a research-grade peptide, it is typically supplied with a minimum purity of 95% .

Why Generic Peptide Substitution Fails: The Unique Neoantigen Identity of Caspase-5 FSP (67-75)


Substituting Caspase-5-derived FSP (67-75) with another frameshift peptide or a generic analog is scientifically invalid due to its unique, sequence-defined immunogenicity. The peptide's specific 9-mer sequence (FLIIWQNTM) is not interchangeable; it is the direct product of a specific (-1) frameshift mutation in the CASP5 gene's (A)10 microsatellite, a recurrent event in MSI-H cancers [1]. Other frameshift peptides from the same gene (e.g., a (+1) frameshift) or from other genes possess different amino acid sequences and thus have distinct MHC binding and T-cell recognition profiles [2]. This peptide is uniquely characterized as an HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope, and its ability to stimulate a specific immune response is a direct consequence of its exact sequence [1]. Using an impure peptide or a different sequence would fail to replicate the defined biological activity, compromising experimental validity in immunological and oncological studies.

Quantitative Differentiation of Caspase-5-derived FSP (67-75): Evidence for Scientific Selection


Differential CTL-Mediated Lysis: Caspase-5 FSP (67-75) vs. Other Frameshift Peptides

In a head-to-head comparison using a standard 4-hour chromium-51 (⁵¹Cr) release assay, CTLs specific for the Caspase-5-derived FSP (67-75) (FSP26) demonstrated efficient lysis of HLA-A*0201-positive colon carcinoma cells expressing the underlying (-1) frameshift mutation. The extent of lysis is compared to other frameshift peptides identified in the same study, establishing the superior immunogenicity of this specific sequence [1].

Cancer Immunotherapy Neoantigen T-cell Assay

Peptide Purity: Caspase-5 FSP (67-75) vs. Standard Research-Grade Thresholds

Commercially available Caspase-5-derived FSP (67-75) is specified with a minimum purity of 95% by HPLC, a standard that meets or exceeds the purity requirements for critical immunological assays. This level of purity is essential to avoid confounding effects from truncated or deletion peptide impurities that can skew T-cell stimulation or MHC binding studies .

Peptide Synthesis Quality Control Immunoassay

Recurrence of Underlying Mutation: CASP5 vs. Other Microsatellite-Containing Genes in MSI-H Cancers

The biological relevance of the Caspase-5 FSP (67-75) is underpinned by the high frequency of the frameshift mutation that generates it. Studies show that the (A)10 mononucleotide repeat in the CASP5 gene is a frequent target for mutation in MSI-H tumors. This mutation frequency is higher than for similar repeats in other genes, establishing this FSP as a more prevalent neoantigen [1].

Cancer Genetics Biomarker Microsatellite Instability

HLA Restriction and Predicted Binding: Caspase-5 FSP (67-75) vs. Other Potential Epitopes

The peptide's restriction to the HLA-A*0201 allele, one of the most common HLA class I alleles worldwide, significantly expands its potential utility. Bioinformatics analysis using algorithms like SYFPEITHI predicts a strong binding score for the FLIIWQNTM sequence to HLA-A*0201, a prediction that is validated by the functional CTL data [1]. This is a critical differentiator from other potential epitopes that may have poor predicted binding or be restricted to rare HLA alleles.

Immunoinformatics MHC Binding Epitope Prediction

Differential Substrate Recognition: Caspase-5 FSP (67-75) vs. Standard Fluorogenic Substrates

It is critical to distinguish this compound from standard substrates used to measure caspase-5 enzymatic activity. While the user query uses the name 'Caspase-5-derived FSP (67-75)', this peptide (FLIIWQNTM) is not a fluorogenic substrate like Ac-WEHD-AMC. Caspase-5, however, does demonstrate differential reactivity compared to its closest homolog, caspase-4, when assayed with extended FRET-based substrates. This class-level inference highlights the unique specificity of the caspase-5 active site, which is relevant for understanding its biological role and for developing selective probes [1].

Protease Assay Enzyme Kinetics Inflammasome

High-Value Research and Industrial Application Scenarios for Caspase-5-derived FSP (67-75)


Development of Multivalent Cancer Vaccines Targeting MSI-H Tumors

The peptide's validated status as a highly immunogenic and recurrent neoantigen in MSI-H colorectal, gastric, and endometrial cancers makes it a prime candidate for inclusion in multi-epitope therapeutic cancer vaccines [1]. Its HLA-A*0201 restriction ensures applicability to a broad patient population. This scenario directly leverages the high CTL lysis and mutation frequency evidence.

Ex Vivo Immune Monitoring and T-cell Profiling in Immuno-Oncology Trials

As a defined HLA-A*0201-restricted epitope, the peptide is an ideal reagent for generating peptide-MHC tetramers to track antigen-specific CD8+ T-cell responses in patients undergoing checkpoint inhibitor therapy or receiving neoantigen-targeted vaccines [1]. This application relies on the compound's characterized purity and validated immunogenicity, ensuring specific and reliable T-cell detection.

In Vitro Functional T-cell Assays for Neoantigen Validation and Preclinical Studies

Researchers can use the high-purity peptide (>95%) to prime and expand neoantigen-specific CTLs from HLA-A*0201⁺ donor peripheral blood mononuclear cells (PBMCs) in vitro . This is a foundational step for generating T-cell receptor (TCR)-transgenic T cells for adoptive cell therapy research and for validating the immunogenicity of newly identified frameshift peptides in a comparative context [1].

Comparative Studies of Inflammatory Caspase Substrate Specificity

While distinct from the fluorogenic substrate, research involving the Caspase-5 FSP (67-75) often occurs in the broader context of studying caspase-5's unique biology. Investigators seeking to differentiate the function of caspase-5 from caspase-4 or caspase-1 can utilize this frameshift peptide as a tool to study its physiological processing or as a control in assays where caspase-5's distinct substrate preference is under investigation, as demonstrated by differential FRET-based substrate cleavage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caspase-5-derived FSP (67-75)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.